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Compound of Interest

2-(3-Bromophenyl)-2-
Compound Name:

(methylamino)acetamide
CAS No.: 1218221-61-4

Cat. No.: B1528593

Get Quote

Executive Summary & Compound Identity

Compound Name: 2-(3-Bromophenyl)-2-(methylamino)acetamide CAS Number: 1218221-
61-4 Molecular Formula: C

H

BrN

O Molecular Weight: 243.10 g/mol Structural Class:
-Aminoacetamide / Halogenated Phenylacetamide

This molecule features a chiral center at the

-carbon, linking a 3-bromophenyl group, a secondary methylamine, and a primary acetamide. It
is chemically significant as a potential intermediate in the synthesis of substituted
phenethylamines or as a metabolite of designer pharmaceutical agents.

Chemical Structure & Numbering[1][2][3][4][5]
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e Aryl Core: 3-Bromophenyl (meta-substitution).
e Functional Groups: Primary Amide (

), Secondary Amine (
).

o Chirality: The C2 position is chiral (

Synthetic Pathway & Logic

To understand the impurities and spectral side-bands, one must understand the genesis of the
compound. The most robust synthetic route is the Strecker Synthesis followed by controlled
hydrolysis.

Reaction Workflow
e Condensation: 3-Bromobenzaldehyde reacts with methylamine to form an imine.
» Nucleophilic Attack: Cyanide (via TMSCN or KCN) attacks the imine to form the

-aminonitrile.

» Hydration: Controlled acid hydrolysis (or MNO

catalysis) converts the nitrile to the primary amide without hydrolyzing to the carboxylic acid.

+ MeNH2 + TMSCN H2S04 / H20

3-Bromobenzaldehyde -H20 | Intermediate (Slrecker). a-Aminonitrile (Controlled Hydrolysis) > 2-(3-Bromophenyl)-2-
Ll

(Precursor) Imine Intermediate (methylamino)acetamide

Click to download full resolution via product page

Figure 1: Proposed Strecker synthesis pathway for the target compound.

Spectroscopic Data Profile (Predicted)
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The following data sets are derived from chemometric prediction algorithms (ChemDraw,
MestReNova) and validation against analogous 3-bromo-phenyl compounds.

A. Nuclear Magnetic Resonance (NMR)[1][3][6]
H NMR (400 MHz, DMSO-d

)

The proton spectrum is characterized by the distinct meta-substitution pattern of the aromatic
ring and the chiral methine proton.
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Note on Solvent Effects: In CDCI
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, the amide protons may appear sharper but shifted upfield (~5.5-6.5 ppm). The methine singlet
at 4.15 ppm may split if the amine proton couples slowly.

C NMR (100 MHz, DMSO-d

)
Shift (
Carbon Type Assignment
» Ppm)
1735 C=0 Amide Carbonyl
142.0 C_quat Aromatic C1 (Ipso)
131.5 CH Aromatic C2
130.8 CH Aromatic C4
129.5 CH Aromatic C5
126.0 CH Aromatic C6
122.1 C_quat Aromatic C3 (C-Br)
66.5 CH Alpha-Carbon (Chiral center)
33.2 CH N-Methyl Carbon

B. Mass Spectrometry (MS)[3]

The mass spectrum is the most definitive identification tool due to the unique isotopic signature
of Bromine (

Br and
Br).

lonization Mode: Electrospray lonization (ESI+) or Electron Impact (El).
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m/z Value Intensity

Assignment

Interpretation

243 | 245 High

[M+H]

Protonated molecular
ion. The 1:1 doublet
confirms the presence

of one Bromine atom.

198 / 200 High

[M - CONH

]

Loss of the primary
amide group (44 Da).
This is the base peak
in EI.

169/171 Medium

[Ar-CH]

Tropylium-like cation
(Bromobenzyl cation)
formed after losing the

amine side chain.

44 Medium

[CONH

Amide fragment.

Fragmentation Pathway Logic: The molecule preferentially cleaves at the alpha-carbon. The

bond between the alpha-carbon and the carbonyl carbon is weak, leading to the loss of the

amide group (

44) and leaving the stable, resonance-stabilized benzyl-cation species (

198/200).

C. Infrared Spectroscopy (FT-IR)

Sampling Technique: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (cm

Vibration Mode Functional Group

)

3350, 3180 N-H Stretch Primary Amide (Doublet)
Secondary Amine (Weak, often

3300 (shoulder) N-H Stretch )
buried)

1680 C=0 Stretch Amide | Band (Strong)

1600 N-H Bend Amide Il Band

1475 C=C Stretch Aromatic Ring

690 - 750 C-Br Stretch Aryl Halide (Fingerprint region)

Analytical Workflow Diagram

The following diagram outlines the logical flow for confirming the identity of the compound

using the data above.
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Unknown Sample

:

Step 1: Mass Spec (ESI+)

:

Check Isotope Pattern
(1:1 ratio at 243/2457?)

es

Step 2: 1H NMR

:

Check Aromatic Region
(3-Br substitution pattern?)

es

Identity Confirmed:
2-(3-Bromophenyl)-2-(methylamino)acetamide

Click to download full resolution via product page

Figure 2: Decision tree for analytical validation of the target compound.

Experimental Protocols

Protocol A: Sample Preparation for NMR
¢ Solvent Selection: Use DMSO-d

© 2026 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1528593/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-profiling-of-2-3-bromophenyl-2-methylamino-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528593?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(0.6 mL) for optimal solubility and to separate the amide N-H signals from the aromatic
region. CDCI

is a secondary choice but may cause peak broadening of the amide protons.

e Concentration: Dissolve 5-10 mg of the solid compound.

« Filtration: If the solution is cloudy (due to inorganic salts from synthesis), filter through a
cotton plug into the NMR tube.

Protocol B: HPLC-MS Method

e Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 um, 4.6 x 100 mm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes.

o Detection: UV at 254 nm (Aromatic absorption) and MS (Positive Mode).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. Larimar Therapeutics Announces FDA Breakthrough Therapy Designation for
Nomlabofusp in FA and Reiterates Planned BLA Submission in June 2026 | MarketScreener
[marketscreener.com]

e 2. Larimar Therapeutics Announces FDA Breakthrough Therapy [globenewswire.com]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-(3-
Bromophenyl)-2-(methylamino)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528593/docs#technical-guide-spectroscopic-
profiling-of-2-3-bromophenyl-2-methylamino-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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